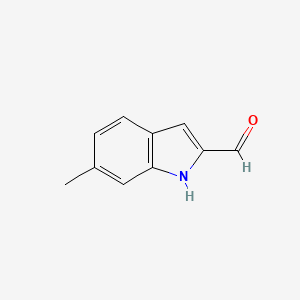

6-methyl-1H-indole-2-carbaldehyde

Descripción general

Descripción

6-Methyl-1H-indole-2-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by a methyl group at the 6th position and an aldehyde group at the 2nd position on the indole ring. It is known for its role in various chemical reactions and its applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1H-indole-2-carbaldehyde can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst . Another method includes the Vilsmeier-Haack reaction, which involves the formylation of indoles using a formylating agent like N,N-dimethylformamide and phosphorus oxychloride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process .

Análisis De Reacciones Químicas

Condensation Reactions

The aldehyde group in 6-methyl-1H-indole-2-carbaldehyde undergoes aldol condensation with other carbonyl compounds to form β-hydroxy carbonyl derivatives . This reaction typically requires a base catalyst and proceeds via enolate formation.

| Reaction Type | Reaction Conditions | Product Type |

|---|---|---|

| Aldol Condensation | Base catalyst (e.g., NaOH) | β-Hydroxy carbonyl compounds |

In addition, Mannich reactions with formaldehyde and secondary amines yield β-amino carbonyl compounds. These reactions are facilitated by the aldehyde’s electrophilic carbonyl carbon .

Nucleophilic Addition

Nucleophiles such as amines or hydrazines react with the carbonyl carbon to form imines or hydrazones. For example:

-

Imine formation : Reaction with amines under mild conditions (e.g., room temperature in dichloromethane) produces imine derivatives .

-

Hydrazone formation : Hydrazine reacts with the aldehyde to form stable hydrazones, which can serve as intermediates for further transformations .

Reduction and Oxidation

-

Reduction : The aldehyde is reduced to an alcohol using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction is typically rapid and selective .

-

Oxidation : Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) convert the aldehyde to a carboxylic acid under acidic or basic conditions .

Vilsmeier-Haack Reaction

The indole’s electron-rich aromatic system reacts with the Vilsmeier-Haack reagent (POCl₃/DMF) to form α,β-unsaturated iminium ions. These intermediates can undergo subsequent nucleophilic additions or cycloadditions .

Electrophilic Aromatic Substitution

The methyl group at the 6-position directs electrophilic substitution to specific positions on the indole ring. For example:

-

Nitration : Nitric acid in sulfuric acid may nitrate the indole ring at positions influenced by the methyl substituent. Similar indole derivatives show nitration at positions 4 or 6 depending on substitution patterns .

Condensation with Glycine Esters

This compound undergoes cascade imination-heterocyclization with glycine alkyl esters in the presence of a base (e.g., DIPEA). This reaction forms γ-carbolines via a two-step pathway:

-

Imine formation : Glycine ester reacts with the aldehyde to form an imine intermediate.

-

Cyclization : The intermediate undergoes a thermal 6π-electrocyclic reaction followed by oxidation to yield γ-carbolines .

| Reaction Type | Key Products | Biological Activity |

|---|---|---|

| Cascade Imination | 1-indolyl-γ-carbolines | Anticancer (cervical, lung, breast cancers) |

Mannich-Type Additions

In solvent-free conditions, indole derivatives can undergo Mannich-type additions with aldehydes and amines. While not directly demonstrated for this compound, analogous systems form bis-indolyl derivatives under similar conditions .

Influence of the Methyl Substituent

The methyl group at the 6-position exerts electronic and steric effects:

-

Electronic effects : Activates the indole ring for electrophilic substitution at specific positions.

-

Steric effects : May hinder reactions at adjacent positions (e.g., 5- or 7-positions) due to spatial crowding.

Analytical Techniques for Reaction Monitoring

Structural confirmation of intermediates and products is achieved via:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound exhibits a range of biological activities, making it a valuable scaffold in drug discovery:

- Antiviral Activity : 6-Methyl-1H-indole-2-carbaldehyde has shown efficacy against viruses such as HIV. Research indicates that indole derivatives can inhibit HIV-1 integrase, which is crucial for viral replication .

- Anticancer Properties : The compound has demonstrated antiproliferative effects against various cancer cell lines, including ovarian (SKOV3), leukemia (HL60), and lung cancer (A549) cells. Studies report moderate to potent inhibitory effects, suggesting its potential as a chemotherapeutic agent .

- Antimicrobial Activity : This compound has also been evaluated for its activity against bacterial strains, including Mycobacterium tuberculosis. Its ability to influence biofilm formation in pathogens indicates its potential in treating infectious diseases .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules:

- Synthesis of Indole Derivatives : It can be utilized to create various indole-based compounds through reactions with different nucleophiles, expanding the library of biologically active molecules .

- Formation of Heterocycles : The compound can participate in cyclization reactions, leading to the formation of polycyclic structures that are often biologically relevant .

Case Study 1: Antiviral Efficacy Against HIV

A study evaluated the antiviral properties of several indole derivatives, including this compound. The results indicated that this compound effectively inhibited HIV replication by interfering with the integrase enzyme, essential for viral DNA integration into the host genome. This mechanism highlights its potential as a lead compound for developing new antiviral therapies .

Case Study 2: Anticancer Activity

Research involving this compound assessed its effects on multiple cancer cell lines. The compound exhibited significant cytotoxicity against SKOV3 and A549 cells, with IC50 values indicating strong antiproliferative activity. Further investigations into its mechanism revealed that it induces apoptosis through the modulation of specific signaling pathways involved in cell survival and death .

Mecanismo De Acción

The mechanism of action of 6-Methyl-1H-indole-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the indole ring can participate in π-π interactions with aromatic residues in biological molecules, influencing their activity .

Comparación Con Compuestos Similares

- 1-Methylindole-2-carboxaldehyde

- 1H-Indole-3-carbaldehyde

- 6-Bromo-1H-indole-2-carbaldehyde

Comparison: 6-Methyl-1H-indole-2-carbaldehyde is unique due to the presence of a methyl group at the 6th position, which can influence its reactivity and biological activity compared to other indole derivatives. For example, 1H-Indole-3-carbaldehyde lacks the methyl group, which may result in different chemical and biological properties .

Actividad Biológica

6-Methyl-1H-indole-2-carbaldehyde is an indole derivative that has garnered attention for its diverse biological activities. This compound has shown potential in various pharmacological applications, particularly due to its interactions with specific biological targets and pathways.

Target Interactions

this compound exhibits high affinity for several biological receptors, notably the CYP2A6 enzyme. This interaction inhibits the enzyme's function, which plays a crucial role in the metabolic pathway of nicotine, potentially reducing cigarette smoking behavior.

Biochemical Pathways

The compound's action primarily affects the metabolic processes involving nicotine and other substrates processed by CYP2A6. The inhibition of this enzyme can lead to altered pharmacokinetics of drugs metabolized by this pathway, suggesting implications for drug development and therapeutic interventions.

Pharmacological Properties

Antimicrobial Activity

Research indicates that this compound displays significant antimicrobial activity. In studies, it has been reported to have a low minimum inhibitory concentration (MIC) against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. It has demonstrated antiproliferative effects against various cancer cell lines, indicating its potential as a precursor for developing anticancer agents. For instance, synthesized derivatives of indole compounds have shown preferential suppression of rapidly dividing cancer cells compared to normal fibroblasts .

Research Findings and Case Studies

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Studies : In a comparative study, synthesized compounds derived from indole structures exhibited varying degrees of antibacterial and antifungal activities. Notably, derivatives showed effective inhibition against MRSA with MIC values as low as 0.98 μg/mL .

- Cytotoxicity Tests : A series of indole derivatives were tested for cytotoxicity against multiple cancer cell lines. The results indicated significant activity against A549 lung cancer cells, with some compounds demonstrating IC50 values below 10 μg/mL, suggesting strong potential for further development into therapeutic agents .

- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of this compound with various proteins involved in disease pathways. These studies support its role as a lead compound in drug design targeting specific receptors associated with cancer and infectious diseases.

Comparative Analysis

To better understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Methyl group at position 6 | High affinity for CYP2A6; antimicrobial |

| 1-Methylindole-2-carboxaldehyde | Lacks methyl at position 6 | Moderate antimicrobial activity |

| 1H-Indole-3-carbaldehyde | Different substitution pattern | Varying anticancer properties |

Propiedades

IUPAC Name |

6-methyl-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-2-3-8-5-9(6-12)11-10(8)4-7/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVLTOCIBJOEBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356262 | |

| Record name | 6-methyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56813-20-8 | |

| Record name | 6-methyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.